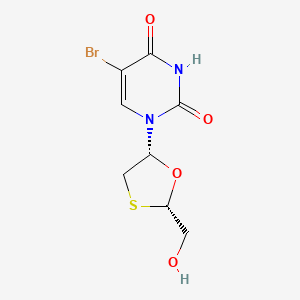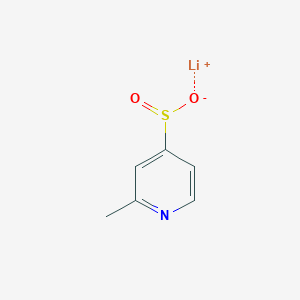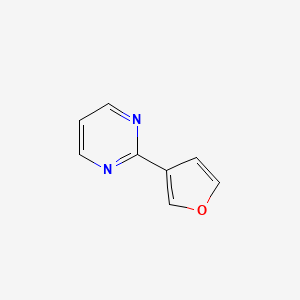![molecular formula C18H11N3O3 B13112741 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid CAS No. 85731-38-0](/img/structure/B13112741.png)
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique structure combining oxadiazole and pyridine rings. This compound is known for its fluorescent properties, making it valuable in various scientific applications, particularly in the field of biochemistry for protein labeling and fluorescence-based assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-aminopyridine with phenyl iodoso acetate in benzene, followed by cyclization with acyl chloride . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl rings or the pyridine moiety .
Applications De Recherche Scientifique
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a fluorescent marker in various chemical assays.
Industry: Utilized in the development of fluorescent dyes and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid primarily involves its ability to fluoresce upon excitation with ultraviolet light. This fluorescence is due to the electronic transitions within the oxadiazole and pyridine rings. The compound can bind to specific proteins or other biomolecules, allowing for their visualization and study under a fluorescence microscope .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine: Similar structure but contains sulfur instead of oxygen.
4,7-Diphenyl-1,2,5-selenadiazolo[3,4-c]pyridine: Contains selenium instead of oxygen.
4,7-Diphenyl-1,2,5-telluradiazolo[3,4-c]pyridine: Contains tellurium instead of oxygen.
Uniqueness
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid is unique due to its combination of oxadiazole and pyridine rings, which confer distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based techniques .
Propriétés
Numéro CAS |
85731-38-0 |
|---|---|
Formule moléculaire |
C18H11N3O3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4,7-diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C18H11N3O3/c22-18(23)16-13(11-7-3-1-4-8-11)15-17(21-24-20-15)14(19-16)12-9-5-2-6-10-12/h1-10H,(H,22,23) |
Clé InChI |
JWUIKLAFIGANIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(C3=NON=C23)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)


![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)


![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)

![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)


![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)


